(2-Ethylpiperidin-3-yl)(phenyl)methanol
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Overview
Description
(2-Ethylpiperidin-3-yl)(phenyl)methanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpiperidin-3-yl)(phenyl)methanol typically involves the reaction of 2-ethylpiperidine with benzaldehyde under specific conditions. The reaction is catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as hydrogenation, cyclization, and reduction are commonly employed in the production of piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions: (2-Ethylpiperidin-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2-Ethylpiperidin-3-yl)(phenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (2-Ethylpiperidin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Piperidine: A basic structure similar to (2-Ethylpiperidin-3-yl)(phenyl)methanol but without the ethyl and phenyl substituents.
Piperidinone: A ketone derivative of piperidine.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21NO |
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Molecular Weight |
219.32 g/mol |
IUPAC Name |
(2-ethylpiperidin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C14H21NO/c1-2-13-12(9-6-10-15-13)14(16)11-7-4-3-5-8-11/h3-5,7-8,12-16H,2,6,9-10H2,1H3 |
InChI Key |
HTUWJVPCNGAXBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCCN1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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